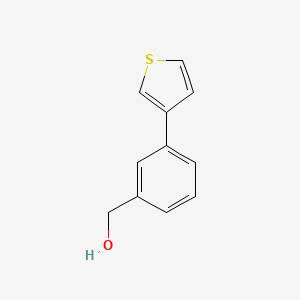







|
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:7]=1)(=O)C.[OH-].[K+]>CO>[S:14]1[CH:15]=[CH:16][C:12]([C:8]2[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=2)=[CH:13]1 |f:1.2|
|


|
Name
|
3-(3-thienyl)phenylmethyl acetate
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)C1=CSC=C1
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at ambient temperature for 19 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The volume of the reaction mixture was reduced to to 30 mL by concentration under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was placed in a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
100 mL of a saturated aqueous solution of sodium chloride was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with five portions of 60 mL each of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
washed with 200 mL of a saturated aqueous solution of sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residual oil
|
|
Type
|
WASH
|
|
Details
|
eluting with toluene:pentane (3:2)
|


Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C=1C=C(C=CC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 105.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |